molecular formula C16H17NO2 B291405 2-methyl-N-(2-phenoxyphenyl)propanamide

2-methyl-N-(2-phenoxyphenyl)propanamide

Cat. No.: B291405
M. Wt: 255.31 g/mol
InChI Key: NTJABIQLRSCVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(2-phenoxyphenyl)propanamide is a substituted propanamide featuring a methyl group at the α-carbon of the propanamide backbone and a 2-phenoxyphenyl substituent on the nitrogen atom. These compounds are often synthesized via amide coupling reactions or acid chloride-mediated pathways and are explored for applications in pharmaceuticals, agrochemicals, and material science .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-N-(2-phenoxyphenyl)propanamide

InChI

InChI=1S/C16H17NO2/c1-12(2)16(18)17-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

NTJABIQLRSCVFF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between 2-methyl-N-(2-phenoxyphenyl)propanamide and related compounds:

Compound Name Substituents on Nitrogen α-Carbon Substituent Key Functional Groups Reference
This compound 2-Phenoxyphenyl Methyl Amide, Phenoxy -
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) 4-Nitro-3-(trifluoromethyl)phenyl Methyl Amide, Nitro, Trifluoromethyl
Tetrazole analog of clofibric acid 1H-Tetrazol-5-yl Methyl Amide, Tetrazole, Chlorophenoxy
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2,2-Diphenylethyl Methyl Amide, Methoxynaphthyl
3-Chloro-N-(2-phenoxyphenyl)propanamide 2-Phenoxyphenyl Chlorine Amide, Chloro, Phenoxy

Key Observations :

  • Phenoxy vs. Nitro/Trifluoromethyl Groups: Flutamide’s nitro and trifluoromethyl groups enhance its electron-withdrawing properties, influencing receptor binding and metabolic stability compared to the phenoxy group in the target compound .
  • Chlorine Substitution: The chloro analog (3-chloro-N-(2-phenoxyphenyl)propanamide) may exhibit altered lipophilicity and bioavailability due to the electronegative chlorine atom .
Pharmacological and Biopharmaceutical Properties
Compound Bioactivity Toxicity/Stability Reference
Flutamide Antiandrogen (prostate cancer) Hepatotoxicity (elevated GOT/GPT)
Tetrazole analog of clofibric acid Antidiabetic/dyslipidemia candidate High bioavailability in rat models
N-(3-Chlorophenethyl)-naproxen derivative NSAID hybrid (hypothetical) Pending in vivo studies

Key Findings :

  • Flutamide : Hepatotoxicity correlates with elevated serum levels of unmetabolized flutamide, suggesting metabolic oxidation (to OH-flutamide) is critical for detoxification .
  • Tetrazole Analog : Demonstrates improved bioavailability compared to clofibric acid, attributed to the tetrazole group’s metabolic resistance and enhanced solubility .

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